Stereospecific PKC Activation: 1,2-Isomer is Active, 1,3-Isomer is Inert
The 1,2-dimyristoyl-sn-glycerol isomer demonstrates functional activity as a weak PKC activator, a property entirely absent in its 1,3-dimyristoyl glycerol counterpart . In a direct functional comparison using a physiological model, 1,2-diacylglycerols stimulated the Na+/H+ antiport in sea urchin eggs, whereas the 1,3-isomers showed no effect [1]. This stereospecificity is consistent with the known requirement of the sn-1,2 configuration for binding to the C1 domain of PKC.
| Evidence Dimension | Functional activation of Na+/H+ antiport |
|---|---|
| Target Compound Data | Active (stimulated Na+/H+ antiport) |
| Comparator Or Baseline | 1,3-dimyristoyl glycerol (Inactive) |
| Quantified Difference | Qualitative binary difference: Active vs. Inactive |
| Conditions | Sea urchin eggs (in vivo physiological model for PKC-mediated signaling) |
Why This Matters
This binary activity difference mandates the procurement of the correct 1,2-sn isomer for any experiment aiming to interrogate stereospecific PKC-dependent signaling pathways.
- [1] Shen SS, Burgart LJ. 1,2-Diacylglycerols mimic phorbol 12-myristate 13-acetate activation of the sea urchin egg. J Cell Physiol. 1986 May;127(2):330-40. View Source
